molecular formula C86H132N24O24S4 B13887837 H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2

H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2

Cat. No.: B13887837
M. Wt: 2014.4 g/mol
InChI Key: SBLVMJOXVMBHCL-HPNMVLHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2” is a synthetic peptide composed of two chains. Each chain contains a sequence of amino acids, including cysteine, tyrosine, isoleucine, glutamine, asparagine, proline, leucine, and glycine. This peptide is characterized by the presence of disulfide bonds between cysteine residues, which play a crucial role in its structural stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to expose the amine group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and reproducibility. The use of high-throughput techniques and optimization of reaction conditions, such as temperature, solvent, and coupling reagents, are essential for scaling up peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

The peptide “H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2” can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the peptide’s structural stability.

    Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

Common Reagents and Conditions

Major Products

The major products of these reactions include the oxidized form of the peptide with disulfide bonds and the reduced form with free thiol groups.

Scientific Research Applications

The peptide “H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2” has various applications in scientific research:

Mechanism of Action

The mechanism of action of this peptide involves its ability to form stable disulfide bonds, which contribute to its structural integrity and biological activity. The peptide can interact with specific molecular targets, such as enzymes or receptors, through its amino acid residues. These interactions can modulate various cellular pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The peptide “H-Cys(1)-Tyr-Ile-Gln-Asn-Cys(2)-Pro-Leu-Gly-NH2.H-Cys(2)-DL-Tyr-Ile-DL-Gln-Asn-DL-Cys(1)-Pro-Leu-Gly-NH2” is unique due to its specific amino acid sequence and the presence of disulfide bonds, which confer distinct structural and functional properties. Its ability to form stable disulfide bonds makes it a valuable tool for studying protein folding and stability .

Properties

Molecular Formula

C86H132N24O24S4

Molecular Weight

2014.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(7S,13S,19R,24R,27S,30S,33S,36S,39R)-19,39-diamino-7,27-bis(2-amino-2-oxoethyl)-24-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,30-bis(3-amino-3-oxopropyl)-13,33-bis[(2S)-butan-2-yl]-16,36-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-138-136-38-50(88)72(120)100-56(32-46-17-21-48(112)22-18-46)80(128)108-70(44(8)10-2)84(132)98-52(24-26-64(90)114)76(124)102-58(34-66(92)116)78(126)106-60(40-137-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45)86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52?,53-,54-,55-,56?,57-,58-,59-,60?,61-,62-,69-,70-/m0/s1

InChI Key

SBLVMJOXVMBHCL-HPNMVLHHSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[C@@H](C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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